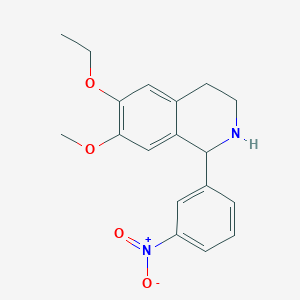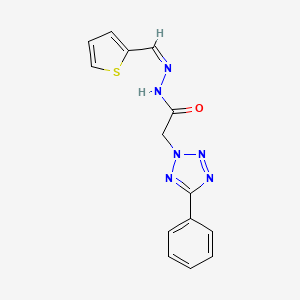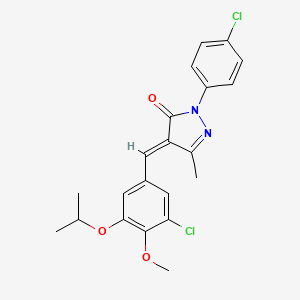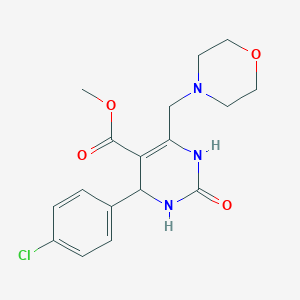![molecular formula C18H21ClN4O2 B5297424 N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
作用机制
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are critical for the survival and proliferation of cancer and autoimmune cells. N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to be more selective for BTK than other inhibitors, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer and autoimmune cells, as well as inhibit their proliferation. It also reduces the production of inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has demonstrated significant antitumor activity and improved survival rates in animal models.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its high selectivity for BTK, its ability to induce apoptosis in cancer and autoimmune cells, and its potential for combination therapy with other inhibitors. However, N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has some limitations, including its low solubility in water and its potential for toxicity at high doses.
未来方向
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, including:
1. Combination therapy with other inhibitors to improve efficacy and reduce the risk of resistance.
2. Development of new formulations to improve solubility and bioavailability.
3. Investigation of the mechanism of action in different cancer and autoimmune cell types.
4. Clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in humans.
5. Exploration of the potential for N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in other diseases, such as infectious diseases and neurological disorders.
Conclusion:
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its high selectivity for BTK and ability to induce apoptosis in cancer and autoimmune cells make it an attractive candidate for further research and development. However, more studies are needed to evaluate its safety and efficacy in humans and to explore its potential in other diseases.
合成方法
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is synthesized through a multistep process that involves the reaction of 5-chloro-2-pyridinamine with 4-(4-methoxyphenyl)piperazine, followed by the addition of acetic anhydride and purification by column chromatography. This synthesis method has been optimized to yield high purity and high yield of N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide.
科学研究应用
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key player in the B-cell receptor signaling pathway. By inhibiting BTK, N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide can block the proliferation and survival of cancer and autoimmune cells.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-25-16-5-3-15(4-6-16)23-10-8-22(9-11-23)13-18(24)21-17-7-2-14(19)12-20-17/h2-7,12H,8-11,13H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZIEAXNLQXHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5297349.png)

![tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5297364.png)
![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)
![N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5297384.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)


![N-methyl-N-(3-pyridinylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297419.png)
![1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
![methyl 2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5297437.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5297443.png)